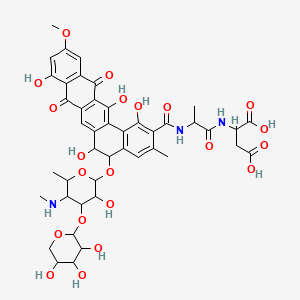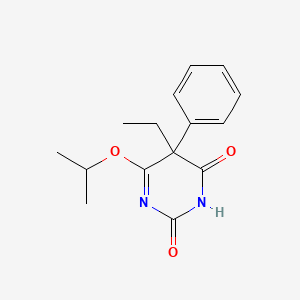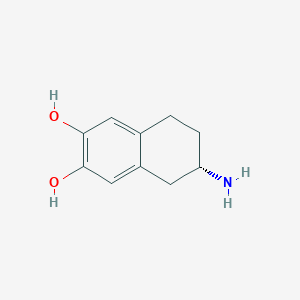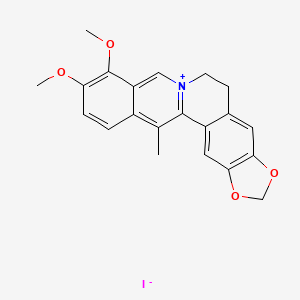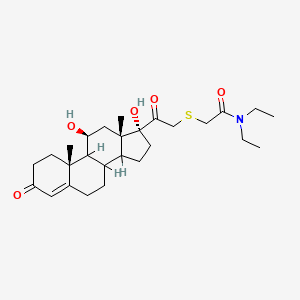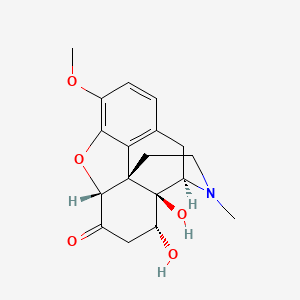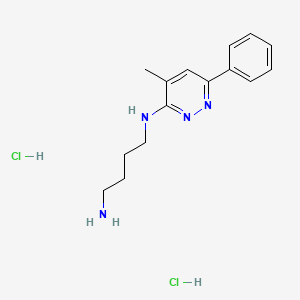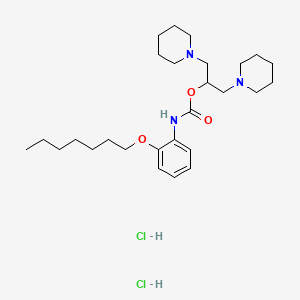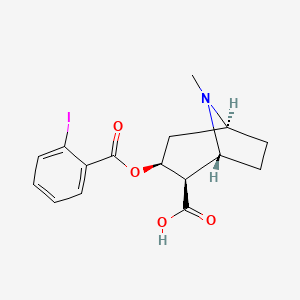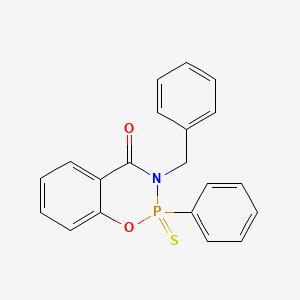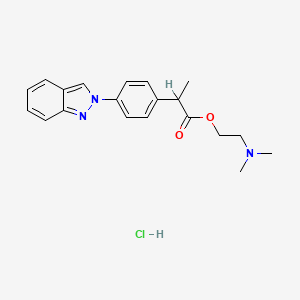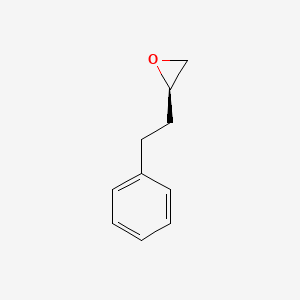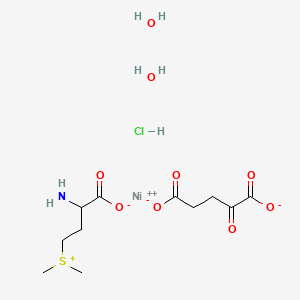![molecular formula C28H30N9.Cl<br>C28H30ClN9 B12774640 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride CAS No. 83803-99-0](/img/structure/B12774640.png)
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride is a complex organic compound with the molecular formula C28H30ClN9 and a molecular weight of 528.051 g/mol . This compound is part of the azo dye family, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines under acidic conditions. These diazonium salts then react with other aromatic compounds to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process often involves multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Mechanism of Action
The mechanism of action of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other cellular components, thereby exerting its effects. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride
- 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
Uniqueness
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple azo groups contribute to its strong color and reactivity, making it particularly useful in applications requiring vivid dyes and specific chemical interactions .
Properties
CAS No. |
83803-99-0 |
|---|---|
Molecular Formula |
C28H30N9.Cl C28H30ClN9 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
[3-[[4-[(3,4-diamino-2-phenyldiazenylphenyl)diazenyl]-3-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C28H30N9.ClH/c1-19-17-22(33-32-21-11-8-12-23(18-21)37(2,3)4)13-15-25(19)34-35-26-16-14-24(29)27(30)28(26)36-31-20-9-6-5-7-10-20;/h5-18H,29-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IIGYAFCHYTWRCT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)[N+](C)(C)C)N=NC3=C(C(=C(C=C3)N)N)N=NC4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


